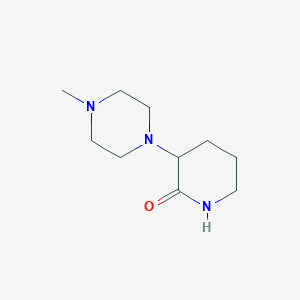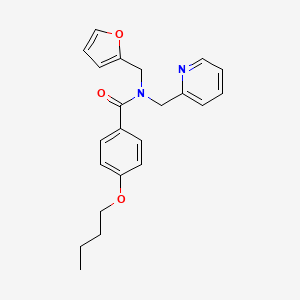
4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide, also known as Compound A, is a novel small molecule that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using a specific method and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
作用機序
4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide A exerts its therapeutic effects by targeting specific molecular pathways in cells. It has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurological disorders. Additionally, this compound A has been shown to modulate the activity of certain receptors in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound A has been found to have several biochemical and physiological effects in cells and tissues. It can induce apoptosis (cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and improve cognitive function by modulating receptor activity in the brain. Additionally, this compound A has been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using 4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide A in lab experiments include its high yield and purity, its unique mechanism of action, and its potential therapeutic applications in various fields of scientific research. However, there are also limitations to using this compound A, such as its limited solubility in certain solvents and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide A. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other fields of scientific research. Additionally, future research could focus on developing derivatives of this compound A that have improved solubility and reduced toxicity. Overall, this compound A has the potential to be a valuable tool for scientific research and a promising candidate for future drug development.
合成法
The synthesis of 4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide A involves several steps, including the reaction of furan-2-carboxaldehyde and pyridin-2-ylmethylamine to form a Schiff base intermediate. The Schiff base is then reacted with 4-butoxybenzoyl chloride to form the final product, this compound A. The synthesis of this compound A has been optimized for high yield and purity, making it suitable for scientific research applications.
科学的研究の応用
4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide A has been studied for its potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and neurological disorders. In cancer research, this compound A has been found to inhibit the growth of cancer cells and induce cell death. Inflammation research has shown that this compound A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound A has been found to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-3-14-26-20-11-9-18(10-12-20)22(25)24(17-21-8-6-15-27-21)16-19-7-4-5-13-23-19/h4-13,15H,2-3,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWQPPGJLMBIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2943650.png)
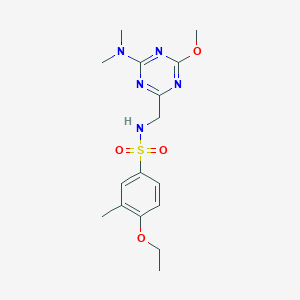
![Ethyl 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2943654.png)
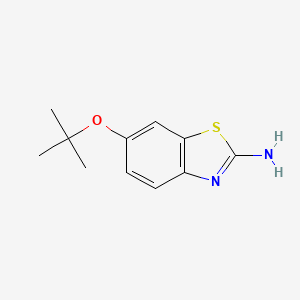

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate](/img/structure/B2943659.png)
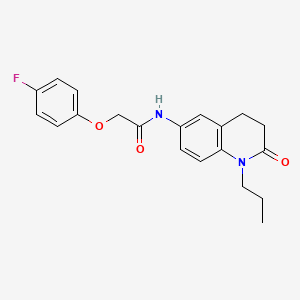
![6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2943663.png)

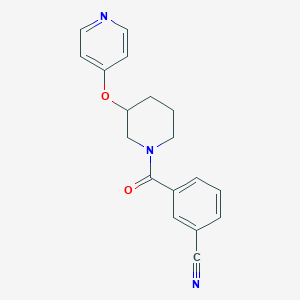
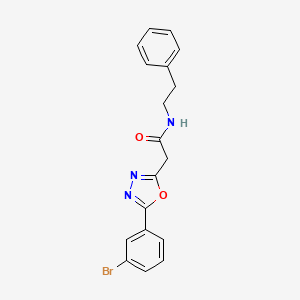
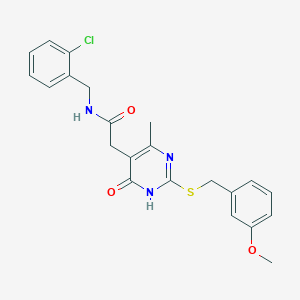
![N-(4-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2943669.png)
